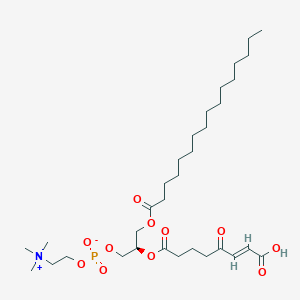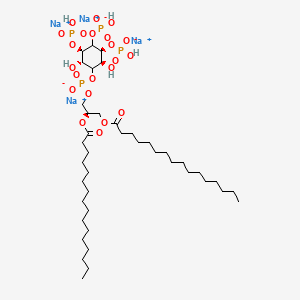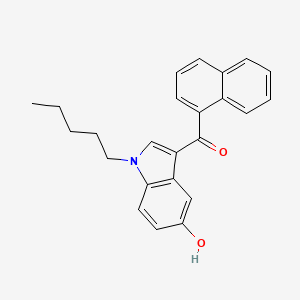
(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
概要
説明
JWH 018 5-ヒドロキシインドール代謝物は、合成カンナビノイドであるJWH 018の主要なモノヒドロキシ化尿中代謝物です。JWH 018はWIN 55,212-2の誘導体であり、末梢カンナビノイド受容体の弱選択的アゴニストとして作用します。 この代謝物は尿サンプル中でほとんど完全にグルクロン酸抱合されます .
作用機序
JWH 018 5-ヒドロキシインドール代謝物の作用機序には、カンナビノイド受容体との相互作用が含まれます。 JWH 018の代謝物として、末梢カンナビノイド受容体に対してある程度の親和性を保持しています。 JWH 018のヒドロキシル化は、受容体部位での結合親和性と活性を変化させ、グルクロン酸抱合された代謝物として排泄されます .
類似化合物の比較
類似化合物
JWH 018: 親化合物である合成カンナビノイド。
JWH 073: 類似の代謝経路を持つ別の合成カンナビノイド。
AM-2201: 類似の構造と代謝プロファイルを有する合成カンナビノイド.
独自性
JWH 018 5-ヒドロキシインドール代謝物は、インドール環での特異的なヒドロキシル化により、JWH 018の他の代謝物や類似の化合物と区別されます。 この特定の修飾により、法医学および研究設定における特定と定量化が可能になります .
生化学分析
Biochemical Properties
The JWH 018 5-hydroxyindole metabolite interacts with various enzymes and proteins in the body. It is almost completely glucuronidated in urine samples . This suggests that it interacts with glucuronosyltransferase enzymes, which are responsible for the glucuronidation process.
Cellular Effects
Given its role as a metabolite of a cannabinoid receptor agonist, it may influence cell function by modulating cell signaling pathways related to these receptors .
Molecular Mechanism
It is likely to exert its effects at the molecular level through its interactions with cannabinoid receptors and the enzymes involved in its metabolism .
Metabolic Pathways
JWH 018 5-hydroxyindole metabolite is involved in the metabolic pathways of JWH 018. It is likely to interact with enzymes such as glucuronosyltransferases, which are involved in its metabolism .
準備方法
合成経路と反応条件
JWH 018 5-ヒドロキシインドール代謝物の合成には、JWH 018のヒドロキシル化が関与します。このプロセスには通常、シトクロムP450酵素の使用が含まれ、これはJWH 018のインドール環へのヒドロキシル基の付加を促進します。 反応条件は、多くの場合、インビトロ設定でヒト肝臓ミクロソームまたは組み換え酵素の使用を含みます .
工業生産方法
JWH 018 5-ヒドロキシインドール代謝物の工業生産は、主に研究および法医学的用途で使用されるため、一般的に報告されていません。 生産プロセスは、JWH 018のヒドロキシル化を実現するために、微生物または酵素系を使用した大規模な生体変換を含む可能性があります。
化学反応の分析
反応の種類
JWH 018 5-ヒドロキシインドール代謝物は、以下を含むいくつかの種類の化学反応を起こします。
酸化: さらに酸化が起こることがあり、カルボキシル化代謝物の形成につながります。
グルクロン酸抱合: この代謝物は尿サンプル中でほとんど完全にグルクロン酸抱合されます.
一般的な試薬と条件
酸化: シトクロムP450酵素は、酸化反応に一般的に使用されます。
グルクロン酸抱合: UDP-グルクロン酸転移酵素は、グルクロン酸抱合プロセスに関与しています。
生成される主な生成物
カルボキシル化代謝物: さらなる酸化から生じます。
グルクロン酸抱合体: グルクロン酸抱合によって形成されます。
科学研究への応用
JWH 018 5-ヒドロキシインドール代謝物は、主に研究および法医学的用途で使用されます。 生物試料中のJWH 018の使用を検出するための分析基準として役立ちます。 この化合物は、質量分析法およびその他の分析技術を使用して、尿サンプル中のJWH 018とその代謝物の存在を特定および定量化するために使用されます .
科学的研究の応用
JWH 018 5-hydroxyindole metabolite is primarily used in research and forensic applications. It serves as an analytical reference standard for the detection of JWH 018 use in biological samples. The compound is used in mass spectrometry and other analytical techniques to identify and quantify the presence of JWH 018 and its metabolites in urine samples .
類似化合物との比較
Similar Compounds
JWH 018: The parent compound, a synthetic cannabinoid.
JWH 073: Another synthetic cannabinoid with similar metabolic pathways.
AM-2201: A synthetic cannabinoid with a similar structure and metabolic profile.
Uniqueness
JWH 018 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the indole ring, which distinguishes it from other metabolites of JWH 018 and similar compounds. This specific modification allows for its identification and quantification in forensic and research settings .
特性
IUPAC Name |
(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOJICNPAPPCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016932 | |
| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-43-5 | |
| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
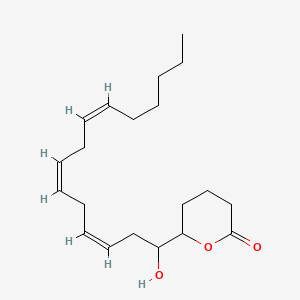

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)


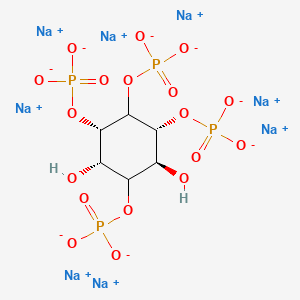
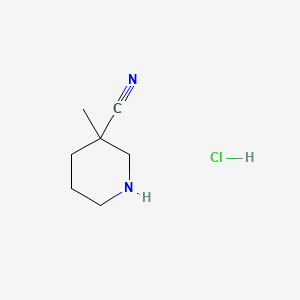
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
